molecular formula C8H8N2O B1599881 5-Methyl-1H-indazol-3-ol CAS No. 7364-26-3

5-Methyl-1H-indazol-3-ol

Cat. No. B1599881
CAS RN: 7364-26-3
M. Wt: 148.16 g/mol
InChI Key: GACMQQYUAANTJH-UHFFFAOYSA-N
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Description

“5-Methyl-1H-indazol-3-ol” is a chemical compound that belongs to the class of indazoles . Indazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole .


Synthesis Analysis

The synthesis of indazoles has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .


Molecular Structure Analysis

Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . The tautomerism in indazoles greatly influences synthesis, reactivity, physical, and even the biological properties of indazoles . The thermodynamic internal energy calculation of these tautomers points view 1H-indazole as the predominant and stable form over 2H-indazole .


Chemical Reactions Analysis

The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Scientific Research Applications

Antitumor Agent Development

The development of antitumor agents is a significant field of research for indazole compounds. “5-Methyl-1H-indazol-3-ol” may hold promise as a compound of interest in the development of new antitumor medications.

These are some of the unique applications where “5-Methyl-1H-indazol-3-ol” could be applied in scientific research, based on the known activities of indazole derivatives . Each application could be a separate field of study, providing rich opportunities for discovery and innovation.

properties

IUPAC Name

5-methyl-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-2-3-7-6(4-5)8(11)10-9-7/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACMQQYUAANTJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467812
Record name 5-Methyl-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1H-indazol-3-ol

CAS RN

7364-26-3
Record name 1,2-Dihydro-5-methyl-3H-indazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7364-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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